Propyl 5-bromofuran-2-carboxylate
Description
Propyl 5-bromofuran-2-carboxylate is an organic ester derivative featuring a brominated furan ring and a propyl ester group. The bromine substituent on the furan ring enhances its reactivity, enabling cross-coupling reactions, while the propyl chain influences solubility and phase behavior.
Properties
CAS No. |
114430-36-3 |
|---|---|
Molecular Formula |
C8H9BrO3 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
propyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-2-5-11-8(10)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
YNJZMCAPSZDHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 5-bromofuran-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of furan-2-carboxylic acid, followed by esterification with propanol. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of propyl 5-bromofuran-2-methanol
Scientific Research Applications
Propyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of propyl 5-bromofuran-2-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include propyl guaiacol , propyl syringol , and methyl paraben (), which share the propyl ester moiety but differ in aromatic substituents. Brominated furan derivatives, such as 5-bromofuran-2-carboxylic acid esters , are structurally closer but lack direct mentions in the evidence.
Phase Behavior and Thermal Properties
Studies on hybrid crystals with propyl groups (e.g., (Me3NR)4[Ni(NCS)6] ) reveal that propyl-substituted compounds exhibit melting behavior due to weaker intermolecular interactions (e.g., absence of S/S contacts) compared to ethyl analogues (). This suggests that the propyl chain in Propyl 5-bromofuran-2-carboxylate may lower its melting point relative to ethyl or methyl esters.
Solubility and Reactivity
- Thiirane-functional spherosilics with propyl linkers () demonstrate enhanced solubility in organic solvents compared to shorter-chain derivatives. This compound may similarly benefit from the propyl group’s balance between hydrophobicity and flexibility.
- Bromine’s electron-withdrawing effect likely increases electrophilicity at the furan ring, distinguishing it from non-halogenated esters like propyl guaiacol.
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